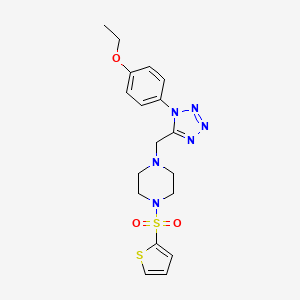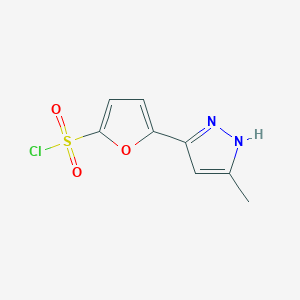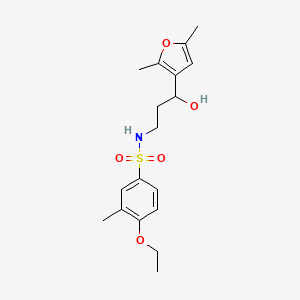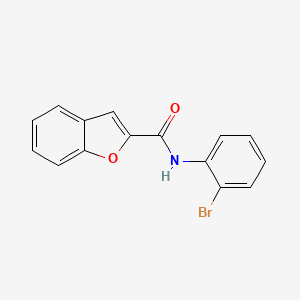![molecular formula C14H17N3O4 B2439296 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea CAS No. 2319725-43-2](/img/structure/B2439296.png)
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it mimics the effects of low oxygen levels in the body. In
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been widely used in scientific research as a hypoxia-mimetic agent. It has been shown to induce a range of cellular responses that are similar to those seen in low oxygen environments. This makes it a valuable tool for studying the effects of hypoxia on various biological processes. 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been used in research on cancer, stem cells, and cardiovascular disease, among other areas.
作用機序
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea works by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway plays a crucial role in the body's response to low oxygen levels, and is involved in a range of biological processes including angiogenesis, erythropoiesis, and glucose metabolism. By inhibiting prolyl hydroxylase enzymes, 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea stabilizes HIF-1α and HIF-2α, leading to the activation of downstream target genes and the induction of hypoxia-like responses.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been shown to have a range of biochemical and physiological effects in various cell types and tissues. These include increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, as well as changes in cell proliferation, differentiation, and survival. 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has also been shown to have anti-inflammatory and anti-oxidant effects, and may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or low oxygen environments. This makes it a convenient and cost-effective tool for studying hypoxia-related processes. However, it is important to note that 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea may not perfectly replicate the effects of true hypoxia, and researchers should be aware of potential differences in cellular responses. Additionally, 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been shown to have some toxic effects at high concentrations, and care should be taken to use appropriate dosages in experiments.
将来の方向性
There are many potential future directions for research on 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea and its applications. One area of interest is the development of new hypoxia-mimetic agents that may have improved efficacy or fewer side effects than 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea. Additionally, further research is needed to fully understand the mechanisms of action of 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea and its effects on various biological processes. Finally, there may be potential applications for 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in the treatment of various diseases, and further research is needed to explore these possibilities.
合成法
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenyl isocyanate with ethyl 2-amino-3-oxobutanoate, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography. This method has been used successfully by many researchers to produce 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in high yield and purity.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-4-11(7-10(9)2)16-13(19)15-5-6-17-12(18)8-21-14(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKMXOBKKEYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)COC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)


![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)


![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)


